molecular formula C20H14O7S B3445408 4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid

4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid

Cat. No.: B3445408
M. Wt: 398.4 g/mol
InChI Key: ZMDGNWPLCIMXLS-UHFFFAOYSA-N
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Description

4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid is an organic compound with the molecular formula C20H14O7S. It is characterized by the presence of carboxyphenoxy and sulfonyl groups attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

4-[4-(4-carboxyphenyl)sulfonylphenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O7S/c21-19(22)13-1-5-15(6-2-13)27-16-7-11-18(12-8-16)28(25,26)17-9-3-14(4-10-17)20(23)24/h1-12H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDGNWPLCIMXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid typically involves the reaction of 4-carboxyphenol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the carboxyphenoxy group, followed by purification steps to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert sulfonyl groups to sulfide groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl and carboxyphenoxy groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzene
  • 4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}phenol
  • 4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}aniline

Uniqueness

4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid is unique due to the presence of both carboxyphenoxy and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid
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